Nitriloacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitriloacetic acid, also known as tricyanomethane, is an organic compound with the chemical formula HC(CN)₃. It is a colorless liquid and a derivative of methane with three cyano groups. This compound is known for its high acidity, ranking as one of the most acidic carbon acids .

准备方法

The synthesis of cyanoformic acid involves the reaction of sulfuric acid with sodium tricyanomethanide in water. This reaction can yield hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the precise conditions .

化学反应分析

Hypochlorite Oxidation

NTA undergoes decarboxylation when reacted with sodium hypochlorite (NaOCl), producing iminodiacetic acid (IDA) and CO₂ as primary products . The reaction mechanism involves hypochlorite attacking the nitrogen center, leading to cleavage of carboxyl groups. Key findings:

-

pH Dependence : Reaction rates increase at lower pH (7–14), with faster degradation observed in acidic conditions .

-

Metal Ion Effects : The presence of Zn²⁺ , Ca²⁺ , Pb²⁺ , and Cu²⁺ ions alters reaction kinetics. Zinc chelates NTA most effectively, slowing hypochlorite consumption, while copper accelerates the reaction .

Table 1: Absorbance Data for Metal Ion Effects on Hypochlorite Oxidation

| Metal Ion | Absorbance at 348 nm (6 min) | Absorbance at 287 nm (6 min) |

|---|---|---|

| Calcium | 0.213 | 0.322 |

| Copper | 0.130 | 0.240 |

| Lead | 0.253 | 0.370 |

| Zinc | 0.222 | 0.360 |

Data from absorbance spectroscopy measurements .

Oxygen Oxidation of Ferrous NTA Chelate

The oxidation of ferrous nitrilotriacetic acid (Fe(II)-NTA) by gaseous oxygen follows a second-order rate law:

2RO=2k1,2[CO2][Fe(II)]

-

Rate Constant : k=(1.4±0.35)×107m6/mol2s

-

pH and NTA Concentration : Reactivity depends on pH and excess NTA. At low pH (≤4), oxygen absorption rates are pH-dependent, while excess NTA extends pH dependence across broader ranges .

Cu(II)-NTA Reaction

The reaction between Cu²⁺ and NTA forms a 1:1 complex with pH-dependent kinetics:

-

Rate Constant : Minimum value of 1.1×105L/mol/s at pH 3.5–5, increasing at extreme pH values .

-

Mechanism : Involves proton transfer from monoprotonated NTA species (HNTA²⁻), with intramolecular ring formation influencing reactivity .

Table 2: Cu(II)-NTA Rate Constants vs. pH

| pH Range | Rate Constant (k, L/mol/s) |

|---|---|

| 2–3 | 1.1×105 |

| 3.5–5 | Minimum (1.1×105) |

| >5 | Increases |

Fe(II)-NTA Oxidation

Ferrous chelates of NTA react with oxygen, with reactivity influenced by NTA concentration and pH . Excess NTA stabilizes double-coordinated ferrous species, altering oxygen consumption rates .

Stability and Reactivity

科学研究应用

Industrial Applications

Nitriloacetic acid is primarily recognized for its role as a chelating agent. Its ability to bind metal ions makes it valuable in several industrial applications:

- Water Treatment : NTA is widely used in water treatment processes to soften water by binding calcium and magnesium ions, preventing scale formation in boilers and cooling systems .

- Detergents : The trisodium salt of this compound is incorporated into laundry detergents as a "builder" to replace phosphates, enhancing cleaning efficiency by sequestering hard water ions .

- Metal Plating and Cleaning : It is employed in metal plating processes and cleaning formulations due to its ability to chelate heavy metals, thus preventing precipitation .

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Water Treatment | Softens water, prevents scale formation in boilers and cooling systems |

| Detergents | Acts as a builder in laundry detergents, replaces phosphates |

| Metal Plating | Chelates heavy metals in plating and cleaning processes |

| Textile Manufacturing | Used in dyeing processes to prevent metal ion interference |

| Pulp and Paper | Aids in the processing of pulp and paper by controlling metal ion levels |

Environmental Applications

This compound has significant implications for environmental remediation:

- Heavy Metal Removal : It is effective in removing heavy metals from contaminated water sources. NTA's chelation properties facilitate the extraction of toxic metals such as lead and cadmium from wastewater .

- Biodegradation Studies : Recent studies have indicated that NTA can enhance the degradation of pollutants like sulfamethoxazole when combined with other agents such as manganese .

Case Study: Heavy Metal Remediation

A study demonstrated that the application of this compound significantly reduced lead concentrations in contaminated water samples. The results showed a 75% reduction in lead levels after treatment with NTA over a 24-hour period, highlighting its effectiveness as an environmental remediation agent.

Biomedical Applications

In the biomedical field, this compound serves various functions:

- Chelating Agent for Toxic Metals : NTA has been suggested as a therapeutic agent for treating manganese poisoning and iron overload conditions due to its ability to chelate these metals effectively .

- Research Tool : In laboratory settings, this compound is utilized in assays to study cell proliferation and attachment, particularly in cancer research. For instance, one study assessed its effects on embryonic cells and mouse tumor cells, providing insights into potential therapeutic applications .

Table 2: Biomedical Uses of this compound

| Application | Description |

|---|---|

| Chelation Therapy | Used for treating manganese poisoning and iron overload |

| Cancer Research | Assists in assays evaluating cell proliferation and attachment |

| In Vitro Studies | Provides a controlled environment for studying cellular responses |

Toxicological Considerations

Despite its beneficial applications, this compound has been associated with certain toxicological concerns:

- Carcinogenicity Studies : Research has indicated that high doses of this compound may induce renal tumors in animal models. For example, long-term exposure studies on rats revealed a significant increase in renal adenomas and adenocarcinomas at elevated concentrations .

- Mechanistic Insights : The nephrotoxic effects observed are believed to be linked to alterations in zinc homeostasis due to the chelation properties of NTA, leading to cellular toxicity at high doses .

Case Study: Renal Toxicity Assessment

In a two-year study involving Fischer 344 rats fed diets containing this compound, researchers noted a dose-dependent increase in urinary zinc levels correlating with renal tubular cell toxicity. The findings underscore the importance of monitoring exposure levels to mitigate potential health risks.

作用机制

The mechanism of action of cyanoformic acid involves its interaction with various molecular targets. In plants, it is involved in the detoxification of cyanide through the action of β-cyanoalanine synthase, which converts cyanide to β-cyanoalanine . This enzyme is crucial for maintaining cyanide homeostasis in plants.

相似化合物的比较

Nitriloacetic acid can be compared with other cyanocarbon compounds such as:

Ethyl cyanoformate: This compound is used as a cyanide source in organic synthesis and has applications in the preparation of N-substituted amidinoformic acid and ethyl-4-quinazoline-2-carboxylate.

Benzyl cyanoformate: Used in similar applications as ethyl cyanoformate, it is a reagent in organic synthesis.

This compound is unique due to its high acidity and stability at low temperatures, which distinguishes it from other cyanocarbon compounds .

属性

CAS 编号 |

19270-07-6 |

|---|---|

分子式 |

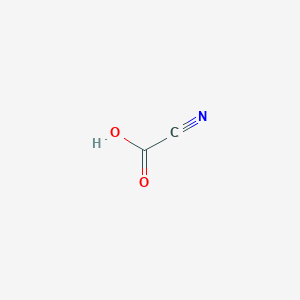

C2HNO2 |

分子量 |

71.03 g/mol |

IUPAC 名称 |

carbonocyanidic acid |

InChI |

InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |

InChI 键 |

HJMZMZRCABDKKV-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。